3-Boc-piperidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
JDXHOOVUGZTNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Formation of N-Benzyl-3-Hydroxypyridinium Salt
Patent CN103204801A describes quaternizing 3-hydroxypyridine with benzyl bromide in ethanol at 0–5°C, forming N-benzyl-3-hydroxypyridinium bromide in 90% yield. Stoichiometric benzyl bromide (1.05 equivalents) prevents over-alkylation, and the product is isolated via filtration.
Sodium Borohydride Reduction and BOC Protection
The quaternary salt is reduced with NaBH₄ in ethanol at ambient temperature, yielding N-benzyl-3-hydroxypiperidine. Subsequent hydrogenolysis over palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl group, followed by Boc protection with Boc₂O to afford N-Boc-3-hydroxypiperidine in 85% yield.
Oxidation Using Dimethyl Sulfoxide (DMSO)-Oxalyl Chloride
The alcohol is oxidized to 3-Boc-piperidinone using a DMSO-oxalyl chloride system in dichloromethane. Activated at −20°C, this Swern-type oxidation achieves 89% yield with minimal epimerization.
Key Data Table: Benzyl Bromide Route Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quaternization | BnBr, EtOH, 0–5°C, 12h | 90 | 95 |
| Reduction/Protection | NaBH₄, Pd/C, H₂, Boc₂O, rt | 85 | 97 |
| Oxidation | DMSO, (COCl)₂, CH₂Cl₂, −20°C | 89 | 98 |
| Total Yield | 42 | 98 |
Alternative Synthetic Approaches
Reductive Cyclization of γ-Carboalkoxy Nitriles
The DTIC report highlights reductive cyclization of γ-carboalkoxy nitriles using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example, δ-valerolactam intermediates cyclize under high-pressure hydrogen (50–100 bar) with Raney nickel, yielding 3-piperidone derivatives in 60–70% efficiency.
Alkylation of 3-Hydroxypyridine
Alkylation of 3-hydroxypyridine with methyl iodide or benzyl chloride, followed by sodium borohydride reduction and acid hydrolysis, provides 3-piperidone precursors. Subsequent BOC protection using standard methods achieves this compound in 75% overall yield.
Comparative Analysis of Methodologies
Table 1: Method Comparison for this compound Synthesis
The sodium borohydride route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the benzyl bromide method, while efficient, involves hydrogenolysis steps that complicate waste management. Reductive cyclization is limited by catalyst costs and lower purity.
Chemical Reactions Analysis
Types of Reactions
3-Boc-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
3-Boc-piperidinone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are often explored for potential therapeutic effects against a range of diseases, including cancer and neurodegenerative disorders.
- Cytotoxic Agents : Recent studies have indicated that compounds derived from this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, chalcones synthesized from 4-Boc-piperidone demonstrated cytotoxic effects against human colorectal and prostate cancer cells, with GI50 values indicating potent activity comparable to established chemotherapeutic agents like cisplatin .
- Neuropharmacology : The structural versatility of piperidine derivatives allows for the design of drugs targeting central nervous system disorders. In silico studies have shown that piperidine derivatives can interact with multiple biological targets, suggesting their potential as anti-inflammatory and analgesic agents .
Synthesis Methodologies
The synthesis of this compound and its derivatives can be achieved through various methods, often involving catalytic processes that enhance yield and selectivity.
- Catalytic Hydrogenation : Recent advancements have highlighted the use of metal catalysts for the hydrogenation of piperidine derivatives. For example, a ruthenium-based catalyst has been employed to achieve high yields in the synthesis of biologically active piperidines .
- Aldol Condensation : The synthesis of novel chalcones from 4-Boc-piperidone via aldol condensation has been reported, yielding compounds with promising anticancer properties. This method involves the reaction of substituted benzaldehydes with 4-Boc-piperidone in the presence of lithium hydroxide .
Biological Evaluations
The biological activities of this compound derivatives have been extensively studied through various assays to evaluate their potential as therapeutic agents.
- Apoptotic Induction : Compounds derived from this compound have been shown to induce apoptosis in cancer cell lines. For instance, specific derivatives demonstrated significant apoptotic effects in colorectal adenocarcinoma cells, surpassing traditional chemotherapeutics in effectiveness .
- Mechanistic Studies : Research employing Annexin V assays has elucidated the mechanisms through which these compounds exert their cytotoxic effects, providing insights into their potential use as anticancer agents .
Data Table: Summary of Biological Activities
| Compound | Target Disease | GI50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Chalcone from 4-Boc-piperidone | Colorectal Cancer | 0.84 - 34.7 | Induces apoptosis |
| Chalcone from 4-Boc-piperidone | Prostate Cancer | 17.1 - 22.9 | Induces apoptosis |
| Piperidine Derivative | Neurodegenerative Diseases | Not specified | Multi-target interactions |
Mechanism of Action
The mechanism of action of 3-Boc-piperidinone involves its ability to act as a protecting group in organic synthesis. The tert-butyl ester group provides stability to the molecule, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physical Properties
*Calculated using XLOGP3 ; †From Ali solubility model ; ‡From iLOGP ; §From XLOGP3 ; ¶From MLOGP .
Key Observations:
- Substituent Effects: The ketone in this compound increases polarity compared to amino or ester derivatives, enhancing water solubility . Amino-substituted analogues (e.g., (R)-3-(Boc-Amino)piperidine) exhibit higher hydrogen-bonding capacity (3 acceptors, 1 donor) and are critical in chiral drug synthesis . Ester derivatives (e.g., Ethyl 1-Boc-3-piperidinecarboxylate) are less polar, favoring organic-phase reactions .
Table 2: Reactivity Comparison
Key Findings:
- This compound is pivotal in stereoselective reductions (e.g., to (S)-N-Boc-3-hydroxypiperidine) using biocatalysts, achieving high enantiomeric excess .
- Amino derivatives like (R)-3-(Boc-Amino)piperidine are preferred for asymmetric synthesis due to their chiral centers .
- Ester and acid derivatives are less reactive toward nucleophiles but useful in constructing complex scaffolds (e.g., spirocycles) .
Notes:
- The Boc group generally reduces compound toxicity, but amino derivatives may pose higher risks due to reactive amines post-deprotection .
- Piperidinone derivatives with ketones show lower acute toxicity compared to aldehydes or free amines .
Q & A
How can the PICO framework be adapted to structure research questions on this compound’s biological activity?
- Methodological Approach :
- Population (P) : Define the biological target (e.g., enzyme isoform, cell line).
- Intervention (I) : Specify the concentration range and exposure time of this compound.
- Comparison (C) : Use unprotected piperidinone or a known inhibitor as controls.
- Outcome (O) : Quantify activity via IC or binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
